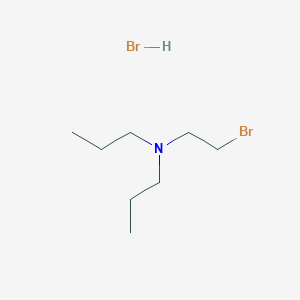

(2-Bromoethyl)dipropylamine hydrobromide

描述

属性

IUPAC Name |

N-(2-bromoethyl)-N-propylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BrN.BrH/c1-3-6-10(7-4-2)8-5-9;/h3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOQABCMUFLDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Formation of the 2-bromoethylamine intermediate or equivalent

- Alkylation or substitution reaction with dipropylamine , followed by salt formation with hydrobromic acid to yield the hydrobromide salt.

Preparation of 2-Bromoethylamine Hydrobromide Intermediate

The 2-bromoethylamine hydrobromide intermediate is commonly synthesized by the bromination of ethanolamine in hydrobromic acid under controlled temperature conditions.

- Procedure:

Ethanolamine is added dropwise to concentrated hydrobromic acid (40-85% HBr) at low temperatures (0–10 °C) with stirring to control the exothermic reaction. The mixture is then heated to remove water by azeotropic distillation (around 135–145 °C for approximately 12 hours). After cooling, the product is crystallized by addition of cold acetone and filtered to yield 2-bromoethylamine hydrobromide with high purity (up to 99.5%) and yield (~70-99%).

| Parameter | Condition/Value |

|---|---|

| Reactants | Ethanolamine, Hydrobromic acid (40-85%) |

| Temperature | 0–10 °C (addition), 135–145 °C (water removal) |

| Reaction time | 12–20 hours |

| Yield | 70–99% |

| Purity | 99.5% |

| Isolation | Crystallization from acetone |

| Melting point | 172–174 °C |

Alkylation with Dipropylamine

The next step involves the reaction of 2-bromoethylamine or its derivatives with dipropylamine to form (2-Bromoethyl)dipropylamine. The reaction typically proceeds via nucleophilic substitution where dipropylamine attacks the bromoethyl moiety.

Typical conditions:

Dipropylamine is added dropwise to a cooled solution of a suitable bromoethyl intermediate (such as 2-bromoethylamine hydrobromide or derivatives) in an inert solvent like benzene or pyridine. The reaction is exothermic and temperature is maintained below 20 °C to control side reactions. After completion, the product is isolated by extraction, washing, drying, and solvent removal.Formation of hydrobromide salt:

The free amine product is then treated with hydrobromic acid to form the hydrobromide salt, which is more stable and easier to handle.

| Parameter | Condition/Value |

|---|---|

| Reactants | 2-Bromoethylamine hydrobromide, Dipropylamine |

| Solvents | Benzene, Pyridine |

| Temperature | 0–20 °C |

| Reaction time | 1–3 hours |

| Workup | Extraction, washing, drying |

| Salt formation | Treatment with hydrobromic acid |

| Product form | Hydrobromide salt crystals |

Analytical Data and Research Findings

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

Confirmation of the bromoethylamine moiety and dipropylamine substitution is routinely done by IR and NMR, showing characteristic peaks for the amine and alkyl bromide groups.Melting Point:

The hydrobromide salt typically exhibits a sharp melting point around 172–174 °C, confirming purity.Yield and Purity:

Yields range from 70% to over 99%, depending on reaction conditions and purification methods. Purity is generally above 99%, suitable for research and industrial applications.

Summary Table of Preparation Parameters

| Step | Reactants/Conditions | Temperature | Time | Yield (%) | Product Form |

|---|---|---|---|---|---|

| Bromination of ethanolamine | Ethanolamine + HBr (40-85%) | 0–10 °C (add), 135–145 °C (water removal) | 12–20 hours | 70–99 | 2-Bromoethylamine hydrobromide crystals |

| Alkylation with dipropylamine | 2-Bromoethylamine hydrobromide + dipropylamine | 0–20 °C | 1–3 hours | Not specified | This compound salt |

化学反应分析

Types of Reactions

(2-Bromoethyl)dipropylamine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted amines and thiols.

Oxidation Reactions: Amine oxides are the major products.

Reduction Reactions: Secondary amines are typically formed.

科学研究应用

(2-Bromoethyl)dipropylamine hydrobromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

作用机制

The mechanism of action of (2-Bromoethyl)dipropylamine hydrobromide involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity is due to the presence of the bromoethyl group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved include various enzymes and receptors that contain nucleophilic amino acid residues .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares the 2-bromoethyl ($ CH2CH2Br $) backbone with several analogs, but its dipropylamine substituent distinguishes it from others. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Key Functional Groups | CAS Number |

|---|---|---|---|

| (2-Bromoethyl)dipropylamine HBr | $ C8H{19}BrN \cdot HBr $ | 2-Bromoethyl, dipropylamine | Not provided |

| 2-Bromoethylamine hydrobromide | $ C2H6BrN \cdot HBr $ | 2-Bromoethyl, primary amine | 2576-47-8 |

| 2-Bromoethyl acrylate | $ C5H7BrO_2 $ | 2-Bromoethyl, acrylate ester | 927-68-4 |

| 3-(2-Bromoethylamino)propylamine dihydrobromide | $ C5H{14}BrN_2 \cdot 2HBr $ | 2-Bromoethyl, diamine | 45762-41-2 |

Physical and Chemical Properties

2-Bromoethylamine Hydrobromide (CAS 2576-47-8)

- Melting Point : 174–180°C

- Purity : >98.0% (Titration)

- Applications : Used in peptide synthesis and as an intermediate in pharmaceuticals.

2-Bromoethyl Acrylate (CAS 927-68-4)

- Boiling Point : 159°C, Density : 1.514 g/cm³

- Stability: Requires stabilization with 4-methoxyphenol to prevent polymerization .

(2-Bromoethyl)dipropylamine Hydrobromide

- However, the bulky propyl groups may sterically hinder nucleophilic substitution reactions relative to simpler analogs like 2-bromoethylamine hydrobromide.

生物活性

(2-Bromoethyl)dipropylamine hydrobromide, also known as 2-Bromoethylamine hydrobromide, is a chemical compound with the molecular formula C2H7Br2N and a molecular weight of 204.89 g/mol. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. This article delves into its biological activity, including its mechanisms, applications, and relevant studies.

- Appearance : Slight yellow to white crystalline powder.

- Solubility : Soluble in water and methanol; insoluble in ether.

- Reactivity : Acts as an alkylating agent and is hygroscopic and moisture-sensitive .

This compound functions primarily as an alkylating agent. It can modify nucleophilic sites on biomolecules, leading to various biological effects. Its reactivity allows it to participate in several chemical reactions, including:

- Formation of Mannich bases.

- Synthesis of amino-functionalized ionic liquids.

- Surface modification of polymers like nylon to introduce amine functionalities .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of compounds derived from this compound. For instance, Mannich bases synthesized from this compound have demonstrated significant antibacterial and antifungal activities. These derivatives are particularly noted for their effectiveness against various pathogens, which may be attributed to their ability to disrupt cellular processes through alkylation of essential biomolecules .

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. The mechanism involves the induction of apoptosis through DNA damage and disruption of cellular signaling pathways. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them potential candidates for anticancer therapies .

Case Studies

Applications in Research

This compound serves as a critical building block in synthetic organic chemistry. It is employed in:

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2-bromoethyl)dipropylamine hydrobromide with high purity?

- Methodological Answer : The compound can be synthesized via alkylation of dipropylamine with 2-bromoethyl bromide, followed by hydrobromide salt formation. Key parameters include:

- Reagent Ratios : A 1:1.2 molar ratio of dipropylamine to 2-bromoethyl bromide to minimize side reactions (e.g., over-alkylation) .

- Solvent Selection : Use anhydrous dichloromethane or acetonitrile to avoid hydrolysis of the bromoethyl intermediate .

- Temperature Control : Maintain 0–5°C during alkylation to suppress thermal degradation .

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >98% purity, confirmed by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H-NMR : Expect signals at δ 3.4–3.6 ppm (CH₂Br), δ 2.6–2.8 ppm (NCH₂), and δ 1.4–1.6 ppm (CH₃ from dipropyl groups) .

- ¹³C-NMR : Peaks at ~35 ppm (C-Br) and 45–50 ppm (N-CH₂) confirm the bromoethylamine backbone .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 267.0 (C₈H₂₀BrN⁺) .

- Elemental Analysis : Validate Br content (theoretical: ~30.5%) via combustion-ion chromatography .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (causes severe irritation ).

- Ventilation : Conduct reactions in a fume hood due to volatile brominated intermediates .

- Fire Safety : Store away from oxidizers; use CO₂ or dry chemical extinguishers (flammable liquid hazard ).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer :

- Solvent Artifacts : Deuterated solvents (e.g., CDCl₃) may cause peak splitting; use DMSO-d₆ for sharper signals .

- Dynamic Effects : Rotameric equilibria in dipropyl groups can broaden peaks; acquire spectra at 25°C or higher .

- Impurity Identification : Compare with synthetic byproducts (e.g., bis-alkylated amines) via 2D-COSY or HSQC .

Q. What mechanistic insights explain the reactivity of the bromoethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The dipropylamine moiety increases steric hindrance, favoring SN2 mechanisms over SN1 .

- Leaving Group Ability : Bromine’s electronegativity enhances the electrophilicity of the β-carbon, enabling reactions with amines or thiols .

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (e.g., with piperidine in DMF ).

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base in THF/water (4:1) .

- Substrate Scope : Test aryl boronic acids with electron-withdrawing groups (e.g., 4-CF₃C₆H₄B(OH)₂) for higher yields .

- Side Reactions : Bromine displacement competes with coupling; minimize via low temperature (40°C) and short reaction times (<12 h) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC Method Development : Use a gradient elution (5→60% acetonitrile in 0.1% H₃PO₄ over 20 min) to separate hydrobromide salts from unreacted amines .

- Detection Limits : UV detection at 210 nm achieves sensitivity down to 0.1 μg/mL .

- Validation : Perform spike/recovery tests (90–110% recovery) to confirm accuracy for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。